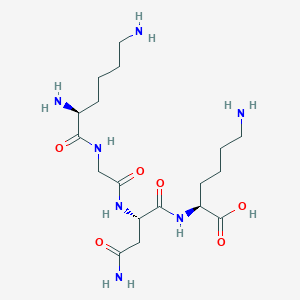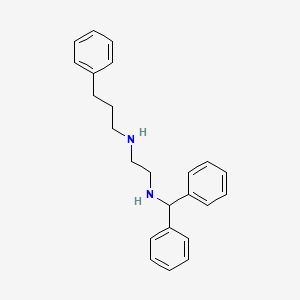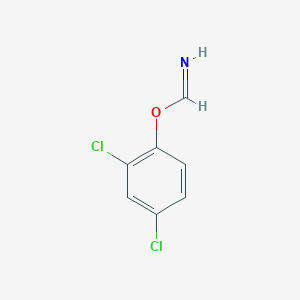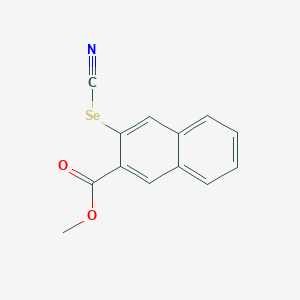![molecular formula C22H19NO2 B14212724 3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1'-biphenyl]-4(3H)-one CAS No. 573719-54-7](/img/structure/B14212724.png)
3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1'-biphenyl]-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1’-biphenyl]-4(3H)-one is a complex organic compound with a unique structure that includes a benzoxazole ring and a biphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1’-biphenyl]-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Biphenyl Moiety: The biphenyl moiety can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of biphenyl is coupled with a halogenated benzoxazole intermediate in the presence of a palladium catalyst.
Final Cyclization and Functionalization: The final step involves the cyclization and functionalization of the intermediate to form the desired compound under specific reaction conditions, such as elevated temperatures and the use of appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1’-biphenyl]-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzoxazole and biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzoxazole or biphenyl rings.
Aplicaciones Científicas De Investigación
3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1’-biphenyl]-4(3H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1’-biphenyl]-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
3-(1,3-Benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-one: Similar in structure but with a benzothiazole ring instead of benzoxazole.
2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: Contains a benzoxazin ring, showing different reactivity and applications.
Uniqueness
3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1’-biphenyl]-4(3H)-one is unique due to its specific combination of benzoxazole and biphenyl moieties, which confer distinct electronic and steric properties, making it valuable in various research fields.
Propiedades
Número CAS |
573719-54-7 |
|---|---|
Fórmula molecular |
C22H19NO2 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
4-phenyl-2-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C22H19NO2/c1-14(2)16-9-11-21-19(13-16)23-22(25-21)18-12-17(8-10-20(18)24)15-6-4-3-5-7-15/h3-14,24H,1-2H3 |
Clave InChI |
SRAGHZWNUQTSST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene](/img/structure/B14212647.png)


![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate](/img/structure/B14212662.png)

![1-[1-(4-Methylbenzene-1-sulfonyl)-5-phenyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B14212676.png)
![tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane](/img/structure/B14212682.png)
![4-{2-[(2-Methylprop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14212684.png)

![Benzene, [[(2,2-dimethylcyclopropyl)methyl]sulfonyl]-](/img/structure/B14212695.png)
![3-(3-Methoxyphenyl)-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14212698.png)


![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14212710.png)
